Ethyl 10-oxoundecanoate Ethyl 10-oxoundecanoate
Brand Name: Vulcanchem
CAS No.: 36651-38-4
VCID: VC3761521
InChI: InChI=1S/C13H24O3/c1-3-16-13(15)11-9-7-5-4-6-8-10-12(2)14/h3-11H2,1-2H3
SMILES: CCOC(=O)CCCCCCCCC(=O)C
Molecular Formula: C13H24O3
Molecular Weight: 228.33 g/mol

Ethyl 10-oxoundecanoate

CAS No.: 36651-38-4

Cat. No.: VC3761521

Molecular Formula: C13H24O3

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 10-oxoundecanoate - 36651-38-4

Specification

CAS No. 36651-38-4
Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
IUPAC Name ethyl 10-oxoundecanoate
Standard InChI InChI=1S/C13H24O3/c1-3-16-13(15)11-9-7-5-4-6-8-10-12(2)14/h3-11H2,1-2H3
Standard InChI Key NRBJEWXKXBILDI-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCCCC(=O)C
Canonical SMILES CCOC(=O)CCCCCCCCC(=O)C

Introduction

Chemical Structure and Properties

Structural Features

Ethyl 10-oxoundecanoate contains several key structural elements:

  • A linear carbon chain with 11 carbon atoms (undecanoic backbone)

  • An ethyl ester group (-COOC2H5) at one end

  • A ketone group (C=O) at the 10th carbon position

The canonical SMILES notation for this compound is CCOC(=O)CCCCCCCCC(=O)C, which represents its structural formula in a linear text format.

Physical and Chemical Properties

The physical state of ethyl 10-oxoundecanoate at room temperature is that of a colorless to pale yellow liquid or oil. Its key identifiers and properties are summarized in the following table:

PropertyValue
Molecular FormulaC13H24O3
Molecular Weight228.33 g/mol
CAS Number36651-38-4
IUPAC Nameethyl 10-oxoundecanoate
InChI KeyNRBJEWXKXBILDI-UHFFFAOYSA-N
Physical StateLiquid at room temperature
SolubilitySoluble in organic solvents (ethanol, acetone)

It is important to note that the compound's solubility properties follow general trends for medium-chain fatty acid esters, typically showing good solubility in organic solvents but limited solubility in water.

Synthesis Methods

Alternative Synthetic Approaches

Another potential synthetic approach might involve the oxidation of ethyl undec-10-enoate or related precursors to introduce the ketone functionality at the desired position. Oxidation reagents such as ozone, potassium permanganate, or other selective oxidizing agents could potentially be employed for this transformation, though specific conditions would need to be optimized for selectivity.

Based on synthesis methods for similar compounds, the preparation might also involve:

  • Preparation of the appropriate undecanoic acid derivative

  • Selective oxidation to introduce the oxo group at the 10th position

  • Esterification with ethanol to form the final product

Chemical Reactivity

Reactivity Profile

The presence of both ester and ketone functional groups in ethyl 10-oxoundecanoate makes it susceptible to various chemical transformations. The compound can participate in several types of reactions:

Oxidation Reactions

The ketone group can undergo further oxidation to form corresponding carboxylic acids or other oxidized derivatives when treated with appropriate oxidizing agents.

Reduction Reactions

Both the ester and ketone groups can be reduced using appropriate reducing agents. Selective reduction of the ketone group would yield the corresponding alcohol derivative (ethyl 10-hydroxyundecanoate), while complete reduction could yield the alcohol corresponding to both functional groups.

Substitution Reactions

The ester group can participate in nucleophilic substitution reactions, particularly with amines, alcohols, or other nucleophiles, leading to the formation of amides or transesterification products.

Common Reagents and Conditions

The reactivity of ethyl 10-oxoundecanoate can be exploited using various reagents under specific conditions:

Reaction TypeCommon ReagentsTypical ConditionsMajor Products
OxidationKMnO4, CrO3Aqueous or organic medium, controlled temperatureCarboxylic acids, oxidized derivatives
ReductionNaBH4, LiAlH4Organic solvents, low to room temperatureAlcohol derivatives
SubstitutionAmines, alcoholsBasic or acidic catalysis, moderate heatingAmides, different esters

Biological Activities

Antimicrobial Properties

One of the most notable biological activities of ethyl 10-oxoundecanoate is its antimicrobial potential. Research has indicated that this compound exhibits activity against various microorganisms:

MicroorganismActivity LevelNotes
Staphylococcus aureusSignificant inhibitionEffective at concentrations as low as 25 μg/mL
Candida albicansStrong antifungal propertiesDemonstrates minimum inhibitory concentration (MIC) of approximately 50 μg/mL
Escherichia coliModerate antibacterial activityShows inhibition at higher concentrations

The mechanism of antimicrobial action is believed to involve disruption of microbial cell membranes, leading to cell lysis. Additionally, the compound's ability to form macroheterocycles may contribute to its biological activity.

Applications in Research and Industry

Chemical Research Applications

Ethyl 10-oxoundecanoate serves as an important intermediate in organic synthesis, particularly in the preparation of:

  • Macroheterocycles containing oxygen and nitrogen atoms

  • Modified fatty acid derivatives with specific functional properties

  • Complex molecules requiring the selective introduction of functional groups

Industrial Applications

The industrial applications of ethyl 10-oxoundecanoate extend to several sectors:

  • Fragrance and flavor industry: As a component or precursor in aroma compounds

  • Polymer industry: As a plasticizer or additive in certain polymer formulations

  • Food industry: Potential application as a preservative due to its antimicrobial properties

Comparative Analysis with Similar Compounds

Structural Analogues

Several compounds share structural similarities with ethyl 10-oxoundecanoate but differ in specific functional groups or their positions:

CompoundMolecular FormulaKey DifferencesSimilar Properties
Undecanoic acidC11H22O2Lacks both oxo and ester groupsSimilar carbon chain length
Ethyl undecanoateC13H26O2Lacks the oxo groupSimilar ester functionality
10-oxoundecanoic acidC11H20O3Contains carboxylic acid instead of esterContains the same oxo group position
Ethyl 6-oxoundecanoateC13H24O3Oxo group at position 6 instead of 10Same molecular formula and similar reactivity

Functional Comparison

Ethyl 6-oxoundecanoate (CAS: 72665-99-7) serves as an interesting comparison, as it shares the same molecular formula (C13H24O3) and weight (228.33 g/mol) but differs in the position of the oxo group. This positional isomer would likely exhibit similar chemical reactivity but potentially different biological activities due to the altered spatial arrangement of the functional groups.

Future Research Directions

Synthesis Optimization

Future research could focus on developing more efficient and environmentally friendly synthetic routes to ethyl 10-oxoundecanoate. Green chemistry approaches, such as enzyme-catalyzed esterification or selective oxidation methods using renewable catalysts, represent promising directions.

Biological Activity Studies

More comprehensive studies of the antimicrobial properties of ethyl 10-oxoundecanoate, including:

  • Determination of the exact mechanism of action against various pathogens

  • Structure-activity relationship studies to enhance potency

  • Exploration of synergistic effects with established antimicrobial agents

Novel Applications

The unique structural features of ethyl 10-oxoundecanoate suggest potential for novel applications:

  • As building blocks for biodegradable polymers

  • In targeted drug delivery systems

  • As components in smart materials with stimuli-responsive properties

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